4-Difluoromethoxy-2-ethylaniline
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Overview
Description
4-Difluoromethoxy-2-ethylaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a difluoromethoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Difluoromethoxy-2-ethylaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-difluoromethoxy nitrobenzene.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the reactions.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and ferric oxide are commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Difluoromethoxy-2-ethylaniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of insecticides and herbicides.
Material Science: It is employed in the development of advanced materials with specific properties
Mechanism of Action
Comparison with Similar Compounds
4-Difluoromethoxy-2-methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Used in the synthesis of roflumilast, a pharmaceutical compound.
Uniqueness: 4-Difluoromethoxy-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-ethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3 |
InChI Key |
UYWCNZZWHXACFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(F)F)N |
Origin of Product |
United States |
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